molecular formula C11H7F9N2O2 B12442775 N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

Cat. No.: B12442775
M. Wt: 370.17 g/mol
InChI Key: OZNPXLACLJORNU-UHFFFAOYSA-N
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Description

N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a synthetic compound characterized by the presence of an amino group, a hydroxyl group, and a nonafluorinated pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the reaction of 4-amino-2-hydroxyaniline with a nonafluorinated pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with specific molecular targets. For instance, in bacterial systems, it may inhibit quorum sensing by binding to receptor proteins and preventing the activation of virulence genes . The compound’s unique structure allows it to interact with various biological pathways, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its nonafluorinated pentanamide chain, which imparts distinct physicochemical properties such as high thermal stability and resistance to chemical degradation. These properties make it suitable for applications in harsh environments where other compounds may not be effective.

Properties

Molecular Formula

C11H7F9N2O2

Molecular Weight

370.17 g/mol

IUPAC Name

N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

InChI

InChI=1S/C11H7F9N2O2/c12-8(13,9(14,15)10(16,17)11(18,19)20)7(24)22-5-2-1-4(21)3-6(5)23/h1-3,23H,21H2,(H,22,24)

InChI Key

OZNPXLACLJORNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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